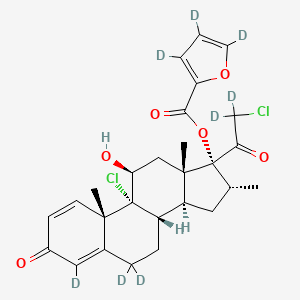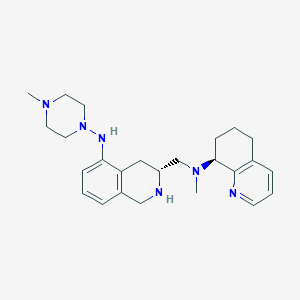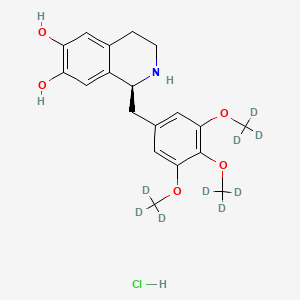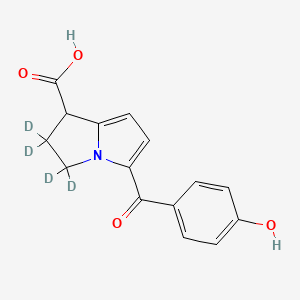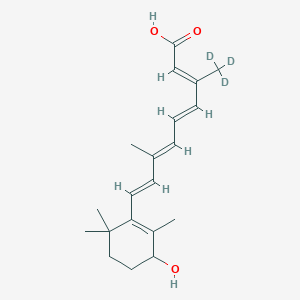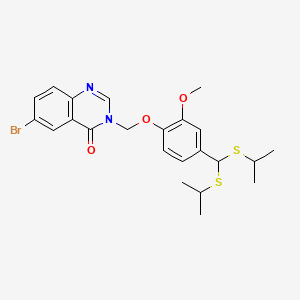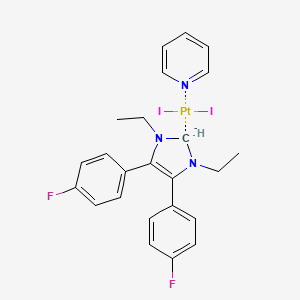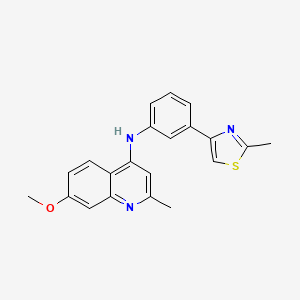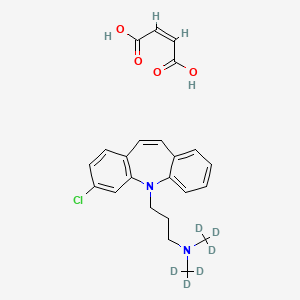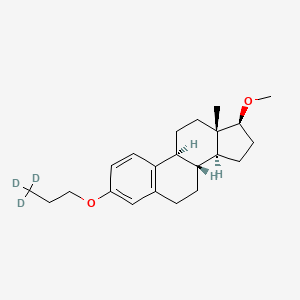![molecular formula C21H26O5 B12425510 8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)
8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
8-Geranyloxy-5,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
8-Geranyloxy-5,7-dimethoxycoumarin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of coumarins.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 8-Geranyloxy-5,7-dimethoxycoumarin involves its interaction with molecular targets and pathways related to oxidative stress and glucose metabolism. The compound exerts its antioxidant effects by scavenging free radicals and reducing oxidative damage. Its antidiabetic effects are mediated through the modulation of insulin signaling pathways and glucose uptake in cells .
Comparaison Avec Des Composés Similaires
8-Geranyloxy-5,7-dimethoxycoumarin can be compared with other geranyloxycoumarins such as 7-geranyloxy-5-methoxycoumarin . While both compounds share similar structural features, 8-Geranyloxy-5,7-dimethoxycoumarin is unique due to its specific substitution pattern, which may contribute to its distinct biological activities. Other similar compounds include various coumarins and phenylpropanoids that exhibit antioxidant and antidiabetic properties.
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
8-(3,7-dimethylocta-2,6-dienoxy)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3 |
Clé InChI |
UFGXRHHXLABPNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


